molecular formula C12H18ClNO4 B2571222 methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride CAS No. 54503-19-4

methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride

Cat. No.: B2571222
CAS No.: 54503-19-4
M. Wt: 275.73
InChI Key: WRJNZACKAMXRJB-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride is a chiral β-amino ester hydrochloride salt featuring a 3,5-dimethoxyphenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) targeting neurological or metabolic disorders. The 3,5-dimethoxy groups confer electron-donating properties, influencing both reactivity and biological interactions.

Properties

IUPAC Name

methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3;/h4-6,11H,7,13H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJNZACKAMXRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride (inferred properties) with key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Key Features
This compound* C₁₂H₁₈ClNO₄ 283.73 (est.) 3,5-dimethoxy High electron density; potential enhanced solubility in polar solvents
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride 1423040-66-7 C₁₀H₁₂Cl₃NO₂ 284.57 3,5-dichloro ≥97% Electron-withdrawing Cl groups; higher lipophilicity
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride C₁₁H₁₄ClF₂NO₂ 265.69 2,4-difluoro 95% Fluorine substituents enhance metabolic stability; ethyl ester increases steric bulk
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 845909-40-2 C₁₁H₁₆ClNO₃ 253.70 (est.) 3-methoxy Reduced steric hindrance; lower solubility vs. dimethoxy analog
Methyl (S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride 2703746-08-9 C₁₀H₁₂ClF₂NO₂ 259.66 (est.) 3,5-difluoro Fluorine’s electronegativity alters electronic profile; compact structure

*Inferred molecular formula/weight based on structural analogs.

Key Observations:
  • Substituent Effects: Electron-Donating Groups (e.g., 3,5-dimethoxy): Enhance solubility in polar solvents and may improve binding affinity to targets requiring π-π interactions or hydrogen bonding .
  • Steric and Stereochemical Considerations :
    • Ethyl esters (e.g., ) introduce greater steric bulk compared to methyl esters, which may affect enzymatic stability or receptor fit.
    • Chiral centers (e.g., (3S) vs. (3R)) influence biological activity; enantiomers often exhibit divergent pharmacokinetic profiles .

Biological Activity

Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a propanoate backbone with an amino group and a methoxy-substituted phenyl ring, which enhances its lipophilicity and biological properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O4, with a molecular weight of 304.76 g/mol. Its structural characteristics include:

  • Amino Group : Contributes to its reactivity and potential interactions with biological targets.
  • Methoxy Groups : Enhance lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

  • Enzyme Modulation : The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy groups may engage in hydrophobic interactions. This dual interaction profile can modulate enzyme activity and influence various metabolic pathways.
  • Cell Signaling Pathways : Research suggests that this compound may affect cell signaling pathways related to apoptosis and protease activity, indicating its role in cellular regulation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including gastric cancer cells (SGC-790, MKN-4, MKN45). The compound exhibited significant antiproliferative activity, suggesting it could serve as a lead compound for cancer therapeutics.
Cell LineIC50 (µM)Reference
SGC-79011
MKN-40.69
MKN452.29

Neuroprotective Effects

There are indications that this compound may possess neuroprotective properties. While further studies are required to elucidate these effects fully, preliminary data suggest its potential role in protecting neuronal cells from damage.

Case Studies and Research Findings

  • Peptide Synthesis : The compound has been investigated as a building block for peptide synthesis due to its structural features. This application highlights its significance in developing novel therapeutic agents.
  • Analytical Chemistry Applications : Given its well-defined structure, this compound is utilized as a reference standard in analytical chemistry for identifying and quantifying similar compounds in research settings.

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